![molecular formula C22H31N3O3 B14785079 rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Benzylation: The benzyl group can be introduced using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3aR,6aR)-rel-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
- tert-Butyl (3aR,6aR)-rel-octahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
Uniqueness
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is unique due to its spiro structure and the presence of both benzyl and tert-butyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C22H31N3O3 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
tert-butyl 5-benzyl-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-21(2,3)28-20(27)25-11-9-22(10-12-25)18-15-24(14-17(18)19(26)23-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
UWETWKRMNKDEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
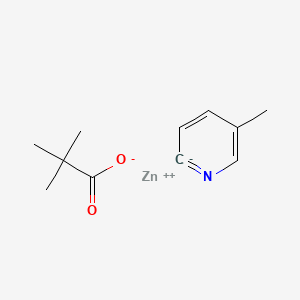
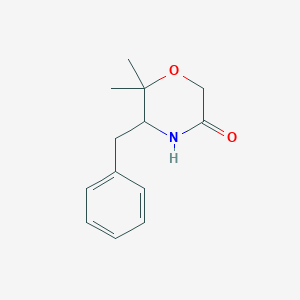
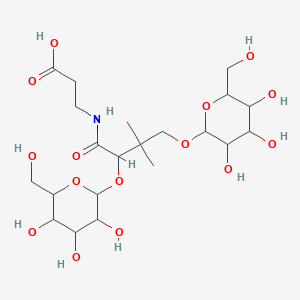
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
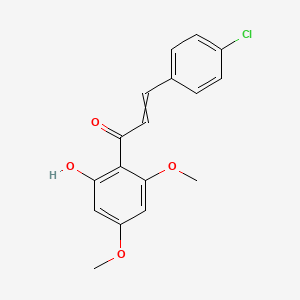
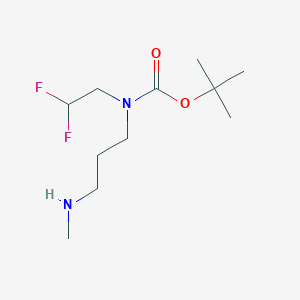
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
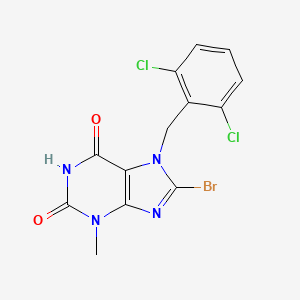

![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)

